2-anilino-N-[(6-oxo-1,6-dihydropyrimidin-4-yl)methyl]pyrimidine-5-carboxamide
説明
2-anilino-N-[(6-oxo-1,6-dihydropyrimidin-4-yl)methyl]pyrimidine-5-carboxamide, also known as PD0325901, is a small molecule inhibitor that targets the mitogen-activated protein kinase (MAPK) pathway. This pathway is involved in cell growth and proliferation, and aberrant activation of the MAPK pathway has been implicated in various diseases, including cancer. PD0325901 has been extensively studied for its potential as an anticancer therapy, and its synthesis, mechanism of action, and biochemical and physiological effects have been well characterized.
作用機序
2-anilino-N-[(6-oxo-1,6-dihydropyrimidin-4-yl)methyl]pyrimidine-5-carboxamide inhibits the activity of MEK1/2, which are downstream effectors of the MAPK pathway. MEK1/2 phosphorylate and activate extracellular signal-regulated kinases (ERKs), which are involved in cell growth and proliferation. By inhibiting MEK1/2, this compound blocks the activation of ERKs and downstream signaling pathways, leading to inhibition of cell growth and proliferation.
Biochemical and physiological effects:
This compound has been shown to inhibit the growth of various cancer cell lines in vitro and in vivo, including melanoma, breast cancer, lung cancer, and pancreatic cancer. In addition to its anticancer effects, this compound has also been shown to have neuroprotective effects in animal models of Parkinson's disease and stroke. However, this compound has been shown to have off-target effects on other signaling pathways, which may limit its therapeutic potential.
実験室実験の利点と制限
2-anilino-N-[(6-oxo-1,6-dihydropyrimidin-4-yl)methyl]pyrimidine-5-carboxamide is a well-characterized and commercially available compound that can be easily obtained for research purposes. Its mechanism of action has been well characterized, and it has been extensively studied for its potential as an anticancer therapy. However, this compound has been shown to have off-target effects on other signaling pathways, which may complicate the interpretation of experimental results.
将来の方向性
1. Combination therapy: 2-anilino-N-[(6-oxo-1,6-dihydropyrimidin-4-yl)methyl]pyrimidine-5-carboxamide has been shown to have synergistic effects with other anticancer agents, such as BRAF inhibitors and immune checkpoint inhibitors. Further studies are needed to determine the optimal combination therapy regimens for different types of cancer.
2. Resistance mechanisms: Resistance to this compound has been observed in some patients, and further studies are needed to identify the mechanisms of resistance and develop strategies to overcome it.
3. Biomarker development: Biomarkers that predict response to this compound are needed to identify patients who are most likely to benefit from treatment.
4. Alternative targets: Other targets in the MAPK pathway, such as ERKs and RAF, may also be viable targets for anticancer therapy, and further studies are needed to determine their potential as drug targets.
5. Non-cancer applications: this compound has been shown to have neuroprotective effects in animal models of Parkinson's disease and stroke, and further studies are needed to determine its potential as a therapy for these and other neurological disorders.
科学的研究の応用
2-anilino-N-[(6-oxo-1,6-dihydropyrimidin-4-yl)methyl]pyrimidine-5-carboxamide has been extensively studied for its potential as an anticancer therapy, particularly in the treatment of melanoma and other solid tumors. Preclinical studies have shown that this compound inhibits the growth of cancer cells by blocking the MAPK pathway, which is frequently dysregulated in cancer. Clinical trials of this compound in patients with advanced melanoma have shown promising results, with some patients experiencing partial or complete responses to treatment.
特性
IUPAC Name |
2-anilino-N-[(6-oxo-1H-pyrimidin-4-yl)methyl]pyrimidine-5-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N6O2/c23-14-6-13(20-10-21-14)9-17-15(24)11-7-18-16(19-8-11)22-12-4-2-1-3-5-12/h1-8,10H,9H2,(H,17,24)(H,18,19,22)(H,20,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBYYPIQRDUNLFQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC=C(C=N2)C(=O)NCC3=CC(=O)NC=N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N6O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。